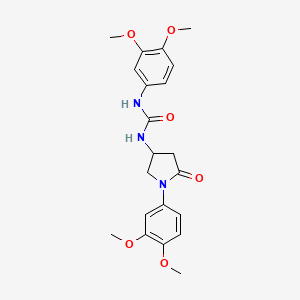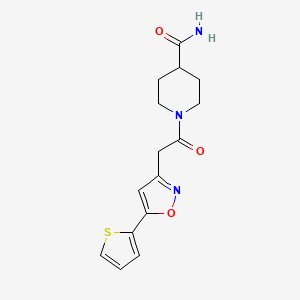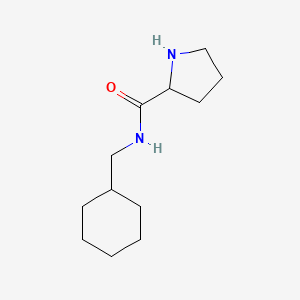
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile, also known as BM212, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as benzoxazoles, which have been shown to possess a diverse range of biological activities.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been found to modulate the activity of certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been found to induce apoptosis in cancer cells by activating certain cell death pathways. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it a cost-effective option for research. Additionally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been shown to have low toxicity in vitro, making it a safe option for cell culture experiments. However, one limitation is that its mechanism of action is not fully understood, which may complicate interpretation of results.
Future Directions
There are several future directions for research on (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile. One potential application is in cancer treatment, where it could be used as a therapeutic agent to inhibit tumor growth and induce apoptosis. Additionally, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile could be studied for its potential use in neuroprotection and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile involves the reaction of 2-aminobenzoxazole with 4-methoxybenzaldehyde in the presence of a base and a catalyst. The resulting product is then subjected to a dehydration reaction to form the final compound. The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been optimized to produce high yields and purity, making it a viable candidate for further research.
Scientific Research Applications
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-20-14-8-6-12(7-9-14)10-13(11-18)17-19-15-4-2-3-5-16(15)21-17/h2-10H,1H3/b13-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNDMRPKHQMVIK-JLHYYAGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)
![9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2397508.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)
![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2397517.png)
![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)

![4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B2397524.png)

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)
![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)